

# Application Notes and Protocols for N-alkylation of 5-Aminobenzoxazolone

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Compound of Interest

Compound Name: 5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B085611

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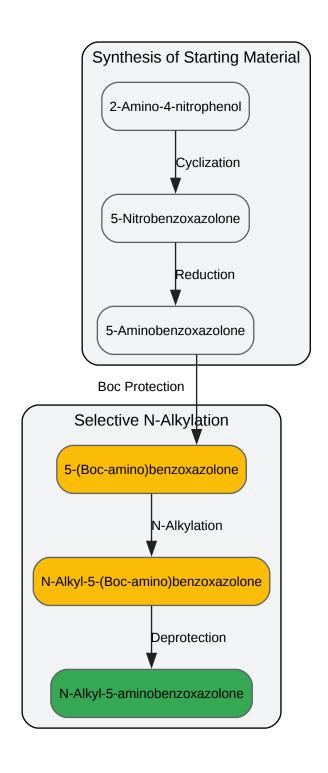
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-aminobenzoxazolone, a key transformation for the synthesis of diverse compound libraries in drug discovery. The protocol outlines a four-step process: synthesis of the 5-aminobenzoxazolone starting material, protection of the exocyclic amine, N-alkylation of the benzoxazolone ring, and final deprotection to yield the target compounds.

#### **Overall Synthetic Strategy**

The N-alkylation of 5-aminobenzoxazolone presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the endocyclic amide nitrogen and the exocyclic primary amine at the 5-position. To achieve selective alkylation on the benzoxazolone nitrogen, a protecting group strategy is employed. The exocyclic amine is first protected, followed by the N-alkylation, and concluded with the removal of the protecting group.





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Caption: Overall workflow for the selective N-alkylation of 5-aminobenzoxazolone.

## **Experimental Protocols**

## **Protocol 1: Synthesis of 5-Aminobenzoxazolone**



This protocol is adapted from procedures for the synthesis of similar benzoxazole and benzimidazole structures.

#### Step 1a: Synthesis of 5-Nitrobenzoxazolone

- To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, add triphosgene (7.7 g, 26.0 mmol) portion-wise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to afford 5-nitrobenzoxazolone.

#### Step 1b: Synthesis of 5-Aminobenzoxazolone

- In a flask, dissolve 5-nitrobenzoxazolone (5.0 g, 27.8 mmol) in ethanol (100 mL).
- Add tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) (25.1 g, 111.2 mmol) to the solution.
- · Heat the mixture to reflux for 4 hours.
- Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 5-aminobenzoxazolone.



#### **Protocol 2: Boc Protection of 5-Aminobenzoxazolone**

This procedure utilizes standard conditions for the protection of aromatic amines.[1][2][3]

- Dissolve 5-aminobenzoxazolone (4.0 g, 26.6 mmol) in a 1:1 mixture of THF and water (100 mL).
- Add sodium bicarbonate (4.47 g, 53.2 mmol) to the solution.
- Add di-tert-butyl dicarbonate (Boc₂O) (6.9 g, 31.9 mmol) and stir the mixture at room temperature for 8-12 hours.
- · Monitor the reaction by TLC.
- After completion, remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
- Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(Bocamino)benzoxazolone.

## Protocol 3: N-Alkylation of 5-(Boc-amino)benzoxazolone

This protocol is based on established methods for the N-alkylation of benzoxazolone systems.

- To a solution of 5-(Boc-amino)benzoxazolone (1.0 g, 4.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (0.83 g, 6.0 mmol).
- Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (4.4 mmol, 1.1 equivalents).
- Heat the reaction mixture to 60 °C and stir for 4-8 hours.
- Monitor the progress of the reaction by TLC.
- Once the starting material is consumed, cool the mixture to room temperature and pour it into ice water (100 mL).



- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the N-alkyl-5-(Bocamino)benzoxazolone.

### **Protocol 4: Deprotection of the Boc Group**

This final step yields the target N-alkylated 5-aminobenzoxazolone.[1][4][5][6][7][8]

- Dissolve the N-alkyl-5-(Boc-amino)benzoxazolone (0.5 g) in dichloromethane (DCM, 10 mL).
- Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- · Monitor the deprotection by TLC.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, N-alkyl-5-aminobenzoxazolone.

#### **Data Presentation**

The following table summarizes representative yields for the N-alkylation of heterocyclic systems analogous to the Boc-protected 5-aminobenzoxazolone, demonstrating the general applicability of the described protocol with various alkylating agents.

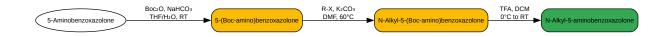


Entry	Alkylating Agent	Product	Representative Yield (%)
1	Benzyl Bromide	3-Benzyl-5-(Boc- amino)benzoxazolone	74
2	Ethyl lodide	3-Ethyl-5-(Boc- amino)benzoxazolone	85-95
3	Propyl Bromide	3-Propyl-5-(Boc- amino)benzoxazolone	80-90
4	Allyl Bromide	3-Allyl-5-(Boc- amino)benzoxazolone	82-92

Yields are based on analogous N-alkylation reactions of similar heterocyclic compounds and may vary for the specific substrate.[8][9]

## **Reaction Pathway Visualization**

The following diagram illustrates the chemical transformations described in the experimental protocols.



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Caption: Reaction scheme for the protected N-alkylation of 5-aminobenzoxazolone.

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